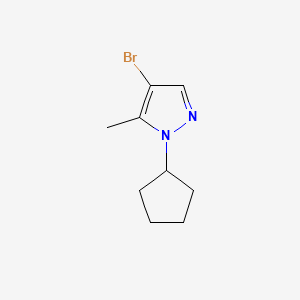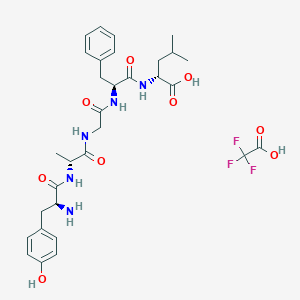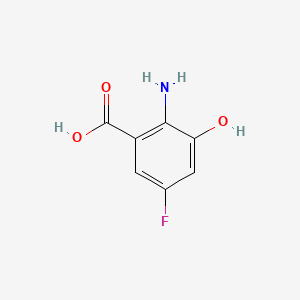![molecular formula C20H15Cl3N2O5 B12465417 2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465417.png)
2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes multiple chlorinated phenyl groups and a pyrrolidine ring. It has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.
Méthodes De Préparation
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorinated Phenyl Groups: Chlorinated phenyl groups are introduced through substitution reactions using chlorinated benzene derivatives.
Formation of the Oxoethyl Group: The oxoethyl group is introduced through an acylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate include other chlorinated phenyl derivatives and pyrrolidine-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, further highlighting its importance in modern science.
Propriétés
Formule moléculaire |
C20H15Cl3N2O5 |
|---|---|
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H15Cl3N2O5/c21-13-3-1-11(2-4-13)19(28)24-25-9-12(7-18(25)27)20(29)30-10-17(26)15-6-5-14(22)8-16(15)23/h1-6,8,12H,7,9-10H2,(H,24,28) |
Clé InChI |
CADATGLKAFCQRC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12465344.png)
![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B12465350.png)

![N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B12465361.png)
![N-(2,5-dimethylphenyl)-4-{2-[(2-nitrophenyl)sulfonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12465368.png)
![2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12465376.png)
![1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium](/img/structure/B12465381.png)
![2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B12465386.png)
![4-[3-(4-Cyano-2-nitrophenoxy)propoxy]-3-nitrobenzonitrile](/img/structure/B12465388.png)

![2-oxo-2-phenylethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12465395.png)
